molecular formula C18H11BrClN5O5 B008900 N-(4-(5-Bromo-2-pyrimidinyloxy)-3-chlorophenyl)-N'-(2-nitrobenzoyl)urea CAS No. 105128-93-6

N-(4-(5-Bromo-2-pyrimidinyloxy)-3-chlorophenyl)-N'-(2-nitrobenzoyl)urea

Cat. No. B008900
M. Wt: 492.7 g/mol
InChI Key: WKXWMGOTZJGIIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-(5-Bromo-2-pyrimidinyloxy)-3-chlorophenyl)-N'-(2-nitrobenzoyl)urea, commonly known as BRD-7389, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in drug development. BRD-7389 is a small molecule inhibitor that selectively targets bromodomain-containing proteins, which play a crucial role in gene regulation and transcription.

Scientific Research Applications

  • Antitumor Activity : This compound has shown marked activity against rat ascites hepatoma AH-13 and mouse lymphoid leukemia L-12 (Kamiya, Miyahara, Sueyoshi, Suzuki, & Odashima, 1978). It has also demonstrated high antitumor activities when administered intraperitoneally or orally against P388 leukemia (Okada, Koyanagi, Yamada, & Haga, 1991).

  • Formation of Heterocyclic Compounds : It can form heterocyclic compounds such as imidazolidinone, triazinone, and pyrimidinone derivatives (Matsuda, Yamamoto, & Ishii, 1976).

  • Antimicrobial Properties : This compound has potential antimicrobial properties, as indicated in the study on the synthesis and evaluation of similar compounds (Rani, Praveena, Spoorthy, & Ravindranath, 2014).

  • Central Nervous System Agents : Derivatives of N-aryl-N'-(1-methyl-2-pyrrolidinylidene)ureas, which are structurally similar, have shown anxiolytic activity and potent muscle-relaxant properties (Rasmussen et al., 1978).

  • Oral Absorption : Enteric coprecipitates of this compound have shown improved oral absorption of the anticancer agent by approximately 60% (Kondo et al., 1994).

  • Antiproliferative Effects : 1-Aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives, which are related compounds, demonstrate significant antiproliferative effects on various cancer cell lines and are potential BRAF inhibitors (Feng et al., 2020).

properties

IUPAC Name

N-[[4-(5-bromopyrimidin-2-yl)oxy-3-chlorophenyl]carbamoyl]-2-nitrobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11BrClN5O5/c19-10-8-21-18(22-9-10)30-15-6-5-11(7-13(15)20)23-17(27)24-16(26)12-3-1-2-4-14(12)25(28)29/h1-9H,(H2,23,24,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKXWMGOTZJGIIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC(=O)NC2=CC(=C(C=C2)OC3=NC=C(C=N3)Br)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11BrClN5O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20146979
Record name N-(4-(5-bromo-2-pyrimidinyloxy)-3-chlorophenyl)-N'-(2-nitrobenzoyl)urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20146979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

492.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(5-Bromo-2-pyrimidinyloxy)-3-chlorophenyl)-N'-(2-nitrobenzoyl)urea

CAS RN

105128-93-6
Record name N-[[[4-[(5-Bromo-2-pyrimidinyl)oxy]-3-chlorophenyl]amino]carbonyl]-2-nitrobenzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=105128-93-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(4-(5-Bromo-2-pyrimidinyloxy)-3-chlorophenyl)-N'-(2-nitrobenzoyl)urea
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105128936
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(4-(5-bromo-2-pyrimidinyloxy)-3-chlorophenyl)-N'-(2-nitrobenzoyl)urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20146979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Into a flask, a solution obtained by dissolving 6.80 g of the above 4-(5-bromo-2-pyrimidinyloxy)-3-chloroaniline in 30 ml of dioxane, was introduced, and a solution obtained by dissolving 5.76 g of 2-nitrobenzoylisocyanate in 30 ml of dioxane, was dropwise added thereto, and then the mixture was reacted at room temperature for 9 hours. After the completion of the reaction, the product was poured into water, subjected to filtration and washed with hot water. The crystals thereby obtained were put into methanol, and stirred, and then subjected to filtration again, to obtain 9.42 g of the desired product having a melting point of from 234 to 236° C.
Quantity
6.8 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Name
2-nitrobenzoylisocyanate
Quantity
5.76 g
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-(5-Bromo-2-pyrimidinyloxy)-3-chlorophenyl)-N'-(2-nitrobenzoyl)urea
Reactant of Route 2
Reactant of Route 2
N-(4-(5-Bromo-2-pyrimidinyloxy)-3-chlorophenyl)-N'-(2-nitrobenzoyl)urea
Reactant of Route 3
N-(4-(5-Bromo-2-pyrimidinyloxy)-3-chlorophenyl)-N'-(2-nitrobenzoyl)urea

Citations

For This Compound
9
Citations
T Nakajima, H Masuda, T Okamoto… - Cancer chemotherapy …, 1991 - Springer
A novel antitumor compound,N-[4-(5-bromo-2-pyrimidinyloxy)-3-chlorophenyl]-N′-(2-nitrobenzoyl) urea (HO-221) was evaluated for its antitumor activity in experimental tumor models. …
Number of citations: 7 link.springer.com
T Nakajima, H Masuda, T Okamoto… - Gan to Kagaku ryoho …, 1990 - europepmc.org
HO-221, N-[4-(5-Bromo-2-pyrimidinyloxy)-3-chlorophenyl]-N'-(2-nitrobenzoyl) urea is a novel benzoylphenylurea derivative. We had interested in various pharmacological actions of …
Number of citations: 12 europepmc.org
T Nakajima, T Okamoto, H Masuda… - Gan to Kagaku ryoho …, 1990 - europepmc.org
HO-221, N-[4-(5-Bromo-2-pyrimidinyloxy)-3-chlorophenyl]-N'-(2-nitrobenzoyl) urea is a novel benzoylphenylurea derivative. We previously reported HO-221 showed significant …
Number of citations: 10 europepmc.org
T Nakajima, H Masuda, T Okamoto… - Gan to Kagaku ryoho …, 1991 - europepmc.org
Combined effect of N-[4-(5-bromo-2-pyrimidinyloxy)-3-chlorophenyl]-N'-(2-nitrobenzoyl) urea, HO-221, with various antitumor agents was studied using L 1210 leukemia in vivo and in …
Number of citations: 2 europepmc.org
T Nakajima, H Masuda, T Okamoto… - Gan to Kagaku ryoho …, 1991 - europepmc.org
HO-221, N-[4-(5-bromo-2-pyrimidinyloxy)-3-chlorophenyl]-N'-(2-nitrobenzoyl) urea is a new benzoylphenylurea derivative. The compound exhibits significant antitumor effects against …
Number of citations: 3 europepmc.org
MA Rudek, M Zhao, P He, Y Zabelina, R Jin… - … of Chromatography B, 2005 - Elsevier
A method has been developed for the quantitation of N-[4-(5-bromo-2-pyrimidinyloxy)-3-methylphenyl]-N′-(2-dimethylamino-benzoyl)urea (BPU) and its metabolites in human plasma …
Number of citations: 2 www.sciencedirect.com
H Gurulingappa, ML Amador, M Zhao… - Bioorganic & medicinal …, 2004 - Elsevier
Novel series of benzoylphenylurea analogs 7–10 were prepared and evaluated for in vitro cytotoxic activity against a panel of eight different human cancer cell lines. A very interesting …
Number of citations: 31 www.sciencedirect.com
MA Rudek, M Zhao, NF Smith, RW Robey, P He… - Clinical cancer …, 2005 - AACR
Dimethyl benzoylphenylurea (BPU) is a novel tubulin-interactive agent with poor and highly variable oral bioavailability. In a phase I clinical trial of BPU, higher plasma exposure to BPU …
Number of citations: 13 aacrjournals.org
N Ando, T Nakajima, H Masuda, Y Kawabata… - Cancer chemotherapy …, 1995 - Springer
The antitumor action of HO-221, a novel benzoylphenylurea derivative, was studied. The in vitro cytotoxic strength of HO-221 was investigated, as measured by IC 50 values, compared …
Number of citations: 20 link.springer.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.